molecular formula C10H11NO B6283680 3-methyl-1,2,3,4-tetrahydroquinolin-4-one CAS No. 30448-38-5

3-methyl-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B6283680
CAS No.: 30448-38-5
M. Wt: 161.2
InChI Key:
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Description

3-Methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure with a methyl group at the third position and a ketone group at the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-methyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by cyclization. For instance, the hydrogenation of quinoline in the presence of a palladium catalyst can yield tetrahydroquinoline, which can then be further functionalized to introduce the methyl and ketone groups .

Another method involves the use of domino reactions, where multiple transformations occur in a single operation without isolating intermediates. This approach is advantageous due to its high efficiency and atom economy . Industrial production methods often utilize high-pressure hydrogenation and catalytic processes to achieve large-scale synthesis of this compound .

Chemical Reactions Analysis

3-Methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-Methyl-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline and 4-hydroxy-2-quinolone.

    1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the ketone group at the fourth position.

    4-Hydroxy-2-quinolone: This compound has a hydroxyl group at the fourth position instead of a ketone.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

30448-38-5

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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